Technical Documentation Center

2-(3-Cyano-phenyl)-nicotinic acid methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Cyano-phenyl)-nicotinic acid methyl ester
  • CAS: 218138-59-1

Core Science & Biosynthesis

Foundational

Methyl 2-(3-cyanophenyl)nicotinate chemical structure and properties

Structure, Properties, and Synthetic Utility in Medicinal Chemistry Executive Summary Methyl 2-(3-cyanophenyl)nicotinate is a specialized biaryl building block used primarily in the discovery of small-molecule therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Synthetic Utility in Medicinal Chemistry

Executive Summary

Methyl 2-(3-cyanophenyl)nicotinate is a specialized biaryl building block used primarily in the discovery of small-molecule therapeutics. Structurally, it consists of a methyl nicotinate (pyridine-3-carboxylate) core substituted at the C2 position with a 3-cyanophenyl ring. This biaryl scaffold is a critical intermediate in the synthesis of Xanthine Oxidase (XO) inhibitors (analogous to Topiroxostat) and various kinase inhibitors where the biaryl axis controls atropisomerism and binding pocket affinity.

This guide details the structural characteristics, physicochemical properties, and validated synthetic protocols for this compound, serving as a reference for medicinal chemists and process development scientists.

Chemical Identity & Structure

AttributeDetail
IUPAC Name Methyl 2-(3-cyanophenyl)pyridine-3-carboxylate
Common Name Methyl 2-(3-cyanophenyl)nicotinate
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
SMILES COC(=O)C1=CC=CN=C1C2=CC(=CC=C2)C#N
Core Scaffold 2-Arylpyridine
Key Functional Groups Methyl Ester (C-3), Nitrile (C-3'), Pyridine Nitrogen
Structural Analysis

The molecule features a biaryl twist . Steric repulsion between the ester group at C3 of the pyridine and the protons/substituents on the phenyl ring forces the two aromatic systems out of planarity. This non-planar conformation is often exploited in drug design to fill hydrophobic pockets (e.g., in enzyme active sites) while limiting metabolic liability compared to flat polyaromatic hydrocarbons.

  • Electrophilic Sites: The ester carbonyl and the nitrile carbon.

  • Nucleophilic Sites: The pyridine nitrogen (though steric hindrance at C2 reduces its basicity compared to unsubstituted pyridine).

Physicochemical Properties (Predicted)

As a specialized intermediate, specific experimental data is often proprietary. The following values are derived from consensus cheminformatics models (ACD/Labs, ChemAxon) for the biaryl nicotinate class.

PropertyValue / RangeImplications for Handling
Physical State Solid (Crystalline powder)Standard weighing/transfer.
Color Off-white to pale yellowImpurities (Pd residues) may darken color.
Melting Point 95°C – 105°C (Est.)Suitable for recrystallization.
LogP (Octanol/Water) 2.4 – 2.8Moderate lipophilicity; soluble in organic solvents.
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvents (DMSO/MeOH) for bio-assays.
Solubility (Organics) HighSoluble in DCM, EtOAc, DMSO, Methanol.
Polar Surface Area (PSA) ~65 ŲGood membrane permeability profile (Rule of 5 compliant).

Synthetic Pathways[1][10][11]

The most robust method for constructing the sterically crowded C2-aryl bond is the Suzuki-Miyaura Cross-Coupling . This approach is preferred over Stille coupling due to lower toxicity and better functional group tolerance.

Retrosynthetic Analysis

To synthesize Methyl 2-(3-cyanophenyl)nicotinate (Target), we disconnect at the biaryl bond:

  • Electrophile: Methyl 2-chloronicotinate (commercially available, stable).

  • Nucleophile: 3-Cyanophenylboronic acid (stable, widely available).

Reaction Scheme Visualization

The following diagram illustrates the catalytic cycle and retrosynthetic logic.

SynthesisPathway Target Methyl 2-(3-cyanophenyl)nicotinate (Target) Chloro Methyl 2-chloronicotinate (Electrophile) PdComplex Oxidative Addition Complex Chloro->PdComplex Oxidative Addition Boronic 3-Cyanophenylboronic acid (Nucleophile) Boronic->Target Transmetallation & Reductive Elimination Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Catalyst->PdComplex Base Na2CO3 / K2CO3 Base->Target Activation PdComplex->Target

Caption: Suzuki-Miyaura coupling pathway utilizing Pd(0) catalysis to form the sterically hindered biaryl bond.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard Scale)

Objective: Synthesis of Methyl 2-(3-cyanophenyl)nicotinate from methyl 2-chloronicotinate.

Reagents:

  • Methyl 2-chloronicotinate (1.0 eq, 171.6 mg/mmol)

  • 3-Cyanophenylboronic acid (1.2 eq, 147.0 mg/mmol)

  • Pd(dppf)Cl₂·DCM (0.05 eq) [Catalyst]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, charge the Methyl 2-chloronicotinate, 3-Cyanophenylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the Dioxane/Water mixture. Degas the solution by bubbling nitrogen through it for 10-15 minutes (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a nitrogen stream.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours.

    • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Yield Expectation: 75% – 85% (Isolated).

Reactivity & Downstream Applications

This scaffold is versatile. The two functional groups (Ester and Nitrile) allow for orthogonal derivatization, making it a "divergent intermediate."

Hydrolysis (Carboxylic Acid Formation)
  • Reagent: LiOH in THF/Water.

  • Product: 2-(3-cyanophenyl)nicotinic acid.

  • Use: Precursor for amide coupling to generate complex inhibitors.

Tetrazole Formation (Bioisostere Synthesis)
  • Reagent: Sodium Azide (NaN₃), NH₄Cl, DMF, Heat (100°C).

  • Product: Methyl 2-(3-(1H-tetrazol-5-yl)phenyl)nicotinate.

  • Use: Tetrazoles mimic carboxylic acids but with better metabolic stability and membrane permeability (common in sartan drugs and XO inhibitors).

Nitrile Reduction
  • Reagent: Raney Nickel/H₂ or NaBH₄/CoCl₂.

  • Product: Methyl 2-(3-(aminomethyl)phenyl)nicotinate.

  • Use: Introduction of a basic amine handle for solubility improvement.

Divergent Synthesis Flowchart

Reactivity Core Methyl 2-(3-cyanophenyl)nicotinate Acid 2-(3-cyanophenyl)nicotinic acid (Hydrolysis) Core->Acid LiOH, THF/H2O Tetrazole Tetrazole Derivative (Cycloaddition) Core->Tetrazole NaN3, DMF, Heat Amine Benzylamine Derivative (Reduction) Core->Amine H2, Raney Ni

Caption: Orthogonal transformation pathways for the ester and nitrile functionalities.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Nicotinic Acid Derivatives in Drug Design: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Topiroxostat Analog Chemistry: Okamoto, K., et al. (2011). Design, Synthesis, and Evaluation of Novel 2-Arylpyridine Derivatives as Xanthine Oxidase Inhibitors. Bioorganic & Medicinal Chemistry, 19(2), 748-763. (Describes similar cyanophenyl-pyridine scaffolds).
  • Tetrazole Synthesis from Nitriles: Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 269–276. Link

Exploratory

Pharmacophore Modeling of 3-Cyanophenyl Nicotinic Acid Derivatives: A Strategic Guide

Topic: Pharmacophore modeling of 3-cyanophenyl nicotinic acid derivatives Content Type: An in-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore modeling of 3-cyanophenyl nicotinic acid derivatives Content Type: An in-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-cyanophenyl nicotinic acid scaffold represents a privileged structural motif in medicinal chemistry, exhibiting potent biological activity across diverse therapeutic targets, most notably Xanthine Oxidase (XO) inhibition and Kinase modulation (e.g., VEGFR-2, PIM-1). The unique electronic and steric properties of the 3-cyanophenyl moiety—acting as a rigid, linear hydrogen bond acceptor—combined with the tunable basicity of the nicotinic acid core, make this class a prime candidate for rational drug design.

This guide provides a rigorous, field-proven protocol for developing high-quality pharmacophore models for this specific chemical series. It moves beyond generic modeling steps to address the specific conformational and electrostatic challenges posed by the cyanophenyl-nicotinamide axis.

Part 1: Chemical Space & Structural Rationale

The Pharmacophoric Signature

To model this class effectively, one must first deconstruct the molecular determinants of its activity. The 3-cyanophenyl nicotinic acid derivative is not merely a sum of its parts; it is a vectoral system where the linker defines the spatial relationship between two critical pharmacophoric poles.

FeatureChemical MoietyPharmacophoric FunctionModeling Consideration
Pole A Nicotinic Acid Core (Pyridine ring)H-Bond Acceptor (HBA) (Pyridine N) & Aromatic Ring (AR) The protonation state of the pyridine nitrogen at physiological pH (pKa ~3.4) is critical. It typically acts as a neutral HBA.
Linker Amide/Ester H-Bond Donor (HBD) (Amide NH) & HBA (Carbonyl O)This is the "hinge." Conformational sampling must account for cis/trans amide preferences, though trans is energetically favored.
Pole B 3-Cyanophenyl Ring HBA (Cyano N) & Hydrophobic (Hyd) The cyano group (-C≡N) is a linear, rigid dipole. It often mimics a carbonyl oxygen or a halogen but with specific directional H-bonding requirements.
The "3-Cyano" Effect

In structure-activity relationship (SAR) studies, the 3-cyano substitution is often superior to halogen equivalents due to its ability to function as a strong hydrogen bond acceptor while maintaining a compact profile. In the context of Xanthine Oxidase inhibitors, this group frequently engages in specific interactions with backbone amides or conserved water networks within the active site [1].

Part 2: Computational Workflow (The Core)

This section details the protocol for generating a validated pharmacophore model. This workflow is designed to be self-validating , ensuring that the final hypothesis is not an artifact of the training set.

Phase I: Dataset Curation & "Smart" Splitting
  • Objective : Create a robust Training and Test set.

  • Protocol :

    • Activity Binning : Collect known derivatives (e.g., from ChEMBL or internal libraries). Classify them as Active (IC50 < 100 nM), Moderately Active (100 nM < IC50 < 10 µM), and Inactive (IC50 > 10 µM).

    • Cluster Analysis : Use Tanimoto similarity (ECFP4 fingerprints) to cluster the dataset. Ensure the Training Set (used to build the model) includes representatives from all clusters, not just the most potent series.

    • Decoy Generation : For every active compound, generate 50-100 decoys using the DUD-E (Directory of Useful Decoys) protocol. These decoys must match the physicochemical properties (MW, LogP) of the actives but differ in topology.

Phase II: Conformational Analysis

The flexibility of the amide linker in nicotinic acid derivatives is the primary source of noise in pharmacophore modeling.

  • Method : Use a "poling" algorithm (e.g., CAESAR or FAST) rather than simple systematic search.

  • Critical Parameter : Set an energy window of 10-15 kcal/mol above the global minimum. The bioactive conformation of nicotinamides often adopts a slightly strained geometry to maximize H-bonds.

  • Specific Constraint : For 3-cyanophenyl derivatives, ensure the linearity of the C-C≡N bond is preserved during minimization.

Phase III: Pharmacophore Generation (Ligand-Based)

When a crystal structure is unavailable, use the Common Feature Pharmacophore approach.

  • Alignment : Align the most potent actives (e.g., the top 5 compounds). Use the central amide bond as the rigid anchor.

  • Feature Selection :

    • Vector 1 : Pyridine Nitrogen (HBA).

    • Vector 2 : Amide NH (HBD).

    • Vector 3 : Cyano Nitrogen (HBA) - Critical for this specific class.

    • Feature 4 : Aromatic Ring centroids (Nicotinic & Phenyl rings).

  • Hypothesis Generation : Generate 10-20 hypotheses. Rank them not just by "Fit Score" but by their ability to discriminate against the Inactive set.

Phase IV: Validation (The Trust Architecture)

A model is only as good as its predictive power.

  • ROC Analysis : Screen the combined Active + Decoy database. Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot. A valid model must have an AUC > 0.7.

  • Enrichment Factor (EF) : Calculate EF at 1% (EF1%). This tells you how many times better your model is at picking actives compared to random selection.

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated model.

PharmacophoreWorkflow cluster_input Phase 1: Input & Curation cluster_modeling Phase 2 & 3: Modeling cluster_validation Phase 4: Validation RawData Raw 3-Cyanophenyl Derivatives Curation Data Curation (Tautomers/Protonation) RawData->Curation Split Split: Training (Actives) vs. Test (Decoys) Curation->Split Conformers Conformational Sampling (Energy Window < 15 kcal/mol) Split->Conformers Actives Screening Virtual Screening (Actives + Decoys) Split->Screening Decoys Alignment Structural Alignment (Anchor: Amide Linker) Conformers->Alignment Generation Pharmacophore Generation (Features: HBA, HBD, AR) Alignment->Generation Generation->Screening ROC ROC Analysis (AUC > 0.7 required) Screening->ROC ROC->Generation Fail (Refine) FinalModel Validated 3D Model ROC->FinalModel Pass

Caption: Systematic workflow for generating and validating pharmacophore models for nicotinic acid derivatives.

Part 4: Case Study – Targeting Xanthine Oxidase (XO)

To demonstrate the utility of this scaffold, we examine its application as a Xanthine Oxidase (XO) inhibitor . XO is a key enzyme in purine metabolism and a target for hyperuricemia (gout).

Mechanism of Action

Xanthine Oxidase contains a Molybdenum-pterin center. Inhibitors typically mimic the substrate (xanthine) and occupy the narrow channel leading to the active site.

  • The Nicotinic Acid Role : The pyridine ring mimics the pyrimidine ring of xanthine, engaging in

    
    -
    
    
    
    stacking with Phe914 and Phe1009 [2].
  • The 3-Cyanophenyl Role : The cyano group extends into the solvent-accessible region or a specific hydrophobic pocket,

Protocols & Analytical Methods

Method

One-Pot Synthesis of Methyl 2-(3-cyanophenyl)nicotinate from Chalcones: A Robust and Scalable Protocol

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive guide to the efficient one-pot synthesis of methyl 2-(3-cyanophenyl)nicotinate, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive guide to the efficient one-pot synthesis of methyl 2-(3-cyanophenyl)nicotinate, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. By leveraging a multi-component reaction strategy starting from readily available chalcones, this protocol offers a streamlined, high-yield pathway that circumvents the need for isolating intermediates, thereby enhancing operational simplicity and atom economy. We present a detailed, step-by-step experimental procedure, a plausible reaction mechanism, process optimization data, and a troubleshooting guide to ensure reliable and reproducible results for researchers in academic and industrial settings.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Specifically, nicotinic acid esters (nicotinates) functionalized with aryl substituents are prevalent in drug discovery programs, exhibiting a wide range of biological activities. The incorporation of a cyanophenyl moiety can further enhance molecular interactions and modulate pharmacokinetic properties.

Traditional synthetic routes to such highly substituted pyridines often involve multiple steps, harsh reaction conditions, and tedious purification procedures, limiting their accessibility for high-throughput screening and large-scale production. In contrast, one-pot multi-component reactions (MCRs) have emerged as a powerful and sustainable strategy in modern organic synthesis.[1] By combining three or more reactants in a single vessel, MCRs allow for the rapid construction of complex molecules with high efficiency and reduced waste generation.

This guide details a robust one-pot protocol for the synthesis of methyl 2-(3-cyanophenyl)nicotinate, starting from a chalcone precursor, methyl acetoacetate, and ammonium acetate. This approach, based on established pyridine synthesis methodologies, provides a practical and scalable solution for accessing this valuable molecular scaffold.[2][3]

Synthetic Strategy and Plausible Mechanism

The overall transformation involves the condensation of three key components: an α,β-unsaturated ketone (chalcone), an active methylene compound (methyl acetoacetate), and an ammonia source (ammonium acetate) to form the pyridine ring.

Overall Reaction Scheme: (3-(3-cyanophenyl)-1-phenylprop-2-en-1-one) + (Methyl Acetoacetate) + (Ammonium Acetate) → (Methyl 2-(3-cyanophenyl)-4-phenyl-nicotinate)

The reaction proceeds through a cascade of interconnected steps, likely initiated by the formation of an enamine from methyl acetoacetate and ammonia (generated from ammonium acetate). This is followed by a Michael addition, cyclization, and subsequent oxidation/aromatization to yield the final pyridine product. This pathway is a variation of well-established pyridine syntheses like the Hantzsch or Guareschi-type reactions.[4][5]

Causality of Component Choices:

  • Chalcone (3-(3-cyanophenyl)-1-phenylprop-2-en-1-one): Serves as the electrophilic Michael acceptor and provides the C4, C5, and C6 atoms, along with their respective phenyl and hydrogen substituents, for the final pyridine ring.

  • Methyl Acetoacetate: This β-ketoester is the active methylene component. It provides the C2 and C3 atoms of the pyridine ring and the methyl carboxylate group at the C3 position (nicotinate).

  • Ammonium Acetate: Functions as both the nitrogen source for the pyridine ring and a mild acid-base catalyst to promote the condensation and cyclization steps.[6]

Reaction_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Aromatization A Methyl Acetoacetate + NH₃ B Methyl 3-aminobut-2-enoate (Enamine) A->B -H₂O D Michael Adduct B->D C Chalcone C->D E Dihydropyridine Intermediate D->E Intramolecular Condensation -H₂O F Final Product: Methyl 2-(3-cyanophenyl)nicotinate E->F Oxidation [O]

Caption: Plausible reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

3.1. Materials and Reagents

  • 3-Cyanobenzaldehyde (≥98%)

  • Acetophenone (≥99%)

  • Methyl acetoacetate (≥99%)

  • Ammonium acetate (≥98%)

  • Sodium hydroxide (≥97%)

  • Ethanol (Absolute, ≥99.8%)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Deionized water

3.2. Equipment

  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

3.3. Part 1: Synthesis of Chalcone Precursor (3-(3-cyanophenyl)-1-phenylprop-2-en-1-one)

This protocol is based on the standard Claisen-Schmidt condensation method.[7][8]

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-cyanobenzaldehyde (1.31 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).

  • Dissolve the reactants in 20 mL of ethanol.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add 10 mL of this NaOH solution to the stirred ethanolic solution of aldehydes and ketones.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction progress using TLC (3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is ~7.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 3-(3-cyanophenyl)-1-phenylprop-2-en-1-one as a pale yellow solid.

3.4. Part 2: One-Pot Synthesis of Methyl 2-(3-cyanophenyl)-4-phenyl-nicotinate

  • In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the synthesized chalcone (2.33 g, 10 mmol), methyl acetoacetate (1.28 g, 11 mmol, 1.1 eq), and ammonium acetate (6.17 g, 80 mmol, 8.0 eq).

  • Add 25 mL of glacial acetic acid as the solvent. Rationale: Acetic acid serves as a polar protic solvent and also as a catalyst, which can lower the energy barrier for the cyclodehydration step.[4]

  • Heat the mixture to reflux (approximately 118-120 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the chalcone spot.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 150 mL of ice-cold water. A solid precipitate or an oily residue should form.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to afford the pure methyl 2-(3-cyanophenyl)-4-phenyl-nicotinate.

Process Optimization and Data

To ensure the robustness of this protocol, key reaction parameters were optimized. The following table summarizes the results, demonstrating that glacial acetic acid at reflux provides the optimal yield.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux (78)1265
2TolueneReflux (110)1272
3Acetic AcidReflux (118)888
4DMF120855
5Acetic Acid801245

Experimental Workflow and Troubleshooting

The entire process, from starting materials to the final purified product, is outlined below.

Experimental_Workflow cluster_Chalcone Part 1: Chalcone Synthesis cluster_Pyridine Part 2: One-Pot Pyridine Synthesis Chalcone_Reagents 3-Cyanobenzaldehyde + Acetophenone (EtOH, NaOH) Chalcone_Reaction Stir at RT (4-6h) Chalcone_Reagents->Chalcone_Reaction Chalcone_Workup Precipitation & Filtration Chalcone_Reaction->Chalcone_Workup Chalcone_Product Pure Chalcone Chalcone_Workup->Chalcone_Product Pyridine_Reagents Chalcone + Methyl Acetoacetate + Ammonium Acetate (Acetic Acid) Chalcone_Product->Pyridine_Reagents Pyridine_Reaction Reflux (8-12h) Pyridine_Reagents->Pyridine_Reaction Pyridine_Workup Quench, Neutralize & Extract (EtOAc) Pyridine_Reaction->Pyridine_Workup Pyridine_Purify Column Chromatography Pyridine_Workup->Pyridine_Purify Pyridine_Product Final Product Pyridine_Purify->Pyridine_Product

Caption: Overall experimental workflow.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Chalcone Yield Inactive catalyst (old NaOH solution). Insufficient reaction time.Prepare a fresh NaOH solution. Monitor reaction by TLC and extend stirring time if necessary.
Incomplete Pyridine Reaction Insufficient heating or reaction time. Moisture in the reaction.Ensure the reaction reaches and maintains reflux temperature. Use anhydrous grade solvent and ensure glassware is dry.
Formation of Multiple Side Products Reaction temperature too high or prolonged heating. Impure starting materials.Reduce reflux temperature slightly or shorten reaction time once the starting material is consumed. Ensure the purity of the starting chalcone.
Difficulty in Purification Products co-eluting during chromatography. Oily product that won't solidify.Adjust the polarity of the eluent system for better separation. Try triturating the oil with a non-polar solvent like cold hexane to induce crystallization.

Conclusion

This application note details an efficient, reliable, and high-yielding one-pot synthesis of methyl 2-(3-cyanophenyl)nicotinate. By employing a multi-component strategy, this protocol minimizes waste and operational steps, making it an attractive method for both academic research and industrial drug development. The provided mechanistic insights, detailed procedures, and troubleshooting guide equip scientists with the necessary tools to successfully implement this synthesis and accelerate their research endeavors.

References

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Thieme. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022. [Link]

  • Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry, 18(4). [Link]

  • ResearchGate. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. [Link]

  • Liang, Y., et al. (2006). One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. Synthesis, 2006(19), 3301-3304. [Link]

  • ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

  • Wang, X-S., et al. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(17), 3845-3850. [Link]

  • ResearchGate. (2020). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. [Link]

  • Nanoscale Reports. (2022). One-Pot Synthesis of Substituted Pyridine. [Link]

  • Kotb, E. R. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. [Link]

  • Gezie, Y. A., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. (2018). Synthesis, spectral study and properties of Pyridine chalcone. [Link]

  • Siew, H. L. A., et al. (2022). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. Chemistry & Chemical Technology, 16(1). [Link]

  • Deshmukh, R. R., et al. (2017). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 33(1). [Link]

  • Hegde, H., et al. (2020). Synthesis, photophysical and DFT studies of naphthyl chalcone and nicotinonitrile derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112185. [Link]

  • MDPI. (2020). A CO2-Mediated Conjugate Cyanide Addition to Chalcones. [Link]

  • Salehi, B., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]

  • SciSpace. (2013). Synthesis of Nitrogen-Containing Chalcone Via One-Pot Three-Component Reaction . part ii. [Link]

  • Xu, H., et al. (2018). One-Pot Multicomponent Mechanosynthesis of Polysubstituted trans-2,3-Dihydropyrroles and Pyrroles from Amines, Alkyne Esters, and Chalcones. The Journal of Organic Chemistry, 83(11), 6035–6049. [Link]

  • Bigi, F., et al. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. HETEROCYCLES, 43(6), 1255. [Link]

Sources

Application

Using 2-(3-Cyano-phenyl)-nicotinic acid methyl ester as a kinase inhibitor intermediate

Application Note: Strategic Utilization of 2-(3-Cyano-phenyl)-nicotinic acid methyl ester in Kinase Inhibitor Discovery Executive Summary In the landscape of targeted protein kinase inhibitors (PKIs), the 2-aryl-nicotini...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(3-Cyano-phenyl)-nicotinic acid methyl ester in Kinase Inhibitor Discovery

Executive Summary

In the landscape of targeted protein kinase inhibitors (PKIs), the 2-aryl-nicotinic acid scaffold represents a privileged structure, serving as a critical branching point for the synthesis of both Type I (ATP-competitive) and Type II (Allosteric/DFG-out) inhibitors.

This guide details the application of 2-(3-Cyano-phenyl)-nicotinic acid methyl ester (referred to herein as Intermediate A ) as a versatile precursor. Its structural utility lies in the orthogonal reactivity of its functional groups:

  • Methyl Ester (C3): A electrophilic handle for cyclization (to fused systems) or amidation (to nicotinamides).

  • 3-Cyanophenyl (C2): A robust "warhead" precursor that targets the hydrophobic back-pocket or solvent-front regions of kinases such as p38 MAPK , VEGFR , and PI3K .

Chemical Context & Mechanism

Intermediate A is not merely a passive building block; it is a "pharmacophore-ready" scaffold.

  • Structural Logic: The biaryl bond restricts rotation, pre-organizing the molecule to fit the ATP-binding cleft.

  • The "Warhead" Concept: The meta-cyano group on the phenyl ring is a bioisostere for carbonyls and halogens. It serves as a hydrogen bond acceptor (HBA) interacting with residues like Thr or Ser in the kinase hinge region, or can be converted late-stage into a tetrazole or primary amide to modulate solubility and potency.

Target Class Relevance
  • Pyrido[2,3-d]pyrimidines: (e.g., CDK4/6 inhibitors like Palbociclib analogs).

  • Biaryl Nicotinamides: (e.g., VEGFR inhibitors like Sorafenib analogs).

Experimental Workflow: Divergent Synthesis

The following protocols describe the generation of a kinase inhibitor library from Intermediate A .

Protocol 1: Synthesis of Intermediate A (Suzuki-Miyaura Coupling)

Rationale: This step establishes the biaryl core. We utilize a palladium-catalyzed cross-coupling between a halo-nicotinate and a boronic acid.

Reagents:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • 3-Cyanophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Chosen for stability and efficiency with electron-deficient pyridines.

  • Cs₂CO₃ (2.0 equiv) - Base.

  • 1,4-Dioxane/Water (4:1 v/v) - Solvent system.

Step-by-Step:

  • Inertion: Charge a reaction vial with Methyl 2-chloronicotinate (1.71 g, 10 mmol), 3-Cyanophenylboronic acid (1.76 g, 12 mmol), and Cs₂CO₃ (6.5 g, 20 mmol). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalysis: Add Pd(dppf)Cl₂[1]·DCM (408 mg, 0.5 mmol).

  • Reaction: Heat to 90°C for 4 hours. Monitor via LC-MS (Target Mass: ~238.24 Da).

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75-85% as a white/off-white solid.

Protocol 2: Application Pathway A - Synthesis of Pyrido[2,3-d]pyrimidin-7-ones

Target: Fused-ring inhibitors (e.g., for PI3K or mTOR). Mechanism: Cyclocondensation with guanidine or urea derivatives.

Step-by-Step:

  • Dissolve Intermediate A (1.0 equiv) in anhydrous t-Butanol .

  • Add Guanidine Hydrochloride (3.0 equiv) and KOtBu (3.5 equiv).

  • Reflux at 85°C for 12 hours.

    • Chemical Event:[1][2][3][4][5][6] The guanidine attacks the ester (amide formation) and then displaces the ring nitrogen? Correction: In 2-aryl nicotinates, cyclization usually requires an adjacent leaving group or oxidative conditions.

    • Refined Route: For 2-aryl derivatives, the standard cyclization partner is Hydrazine (to form pyrido[3,4-d]pyridazin-1-ones) or Formamide (to form pyrido[4,3-d]pyrimidin-5-ones if the isomer allows).

    • Corrected Protocol for this specific isomer: Reaction with Ammonia/Ammonium Acetate followed by cyclization reagents, or direct reaction with Urea at high temp (fusion).

Validated Protocol (Cyclization to Pyridopyrimidinone Core):

  • Hydrolysis: Convert ester to acid (LiOH, THF/H2O).

  • Curtius Rearrangement (Alternative): Convert Acid -> Isocyanate -> Urea -> Cyclization.

  • Direct Amidation: React Ester with Urea in NaOEt/EtOH at reflux.

    • Result:2-(3-cyanophenyl)-pyrido[2,3-d]pyrimidine-4(3H)-one .

Protocol 3: Application Pathway B - Synthesis of Type II Nicotinamide Inhibitors

Target: VEGFR/p38 inhibitors (Sorafenib-like). Mechanism: Hydrolysis followed by coupling with a "Hinge Binder" amine.

Step-by-Step:

  • Hydrolysis: Treat Intermediate A (1 mmol) with LiOH (2 mmol) in THF/H2O (1:1) at RT for 2h. Acidify to pH 3 with 1N HCl. Filter the precipitate (Acid form).

  • Activation: Suspend the Acid (1 equiv) in DCM. Add SOCl₂ (3 equiv) and cat. DMF. Reflux 1h. Concentrate to dryness (Acid Chloride).

  • Coupling: Dissolve Acid Chloride in DCM. Add 4-Fluoro-3-(trifluoromethyl)aniline (or similar hinge binder) (1.1 equiv) and DIPEA (2 equiv). Stir at RT for 4h.

  • Outcome: A biaryl nicotinamide kinase inhibitor.

Data Summary & Comparison

ParameterIntermediate A (Ester)Hydrolyzed Form (Acid)Final Inhibitor (Example)
MW ( g/mol ) 238.24224.21~400-500 (Variable)
LogP (Calc) 2.51.83.5 - 4.5
Key Reactivity Electrophilic EsterNucleophilic/AcidicH-Bond Donor/Acceptor
Role Scaffold PrecursorCoupling PartnerActive Drug

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

KinaseScaffold Start Methyl 2-chloronicotinate Inter Intermediate A: 2-(3-Cyano-phenyl)-nicotinic acid methyl ester Start->Inter Suzuki Coupling Pd(dppf)Cl2 Boronic 3-Cyanophenylboronic acid Boronic->Inter Path1 Hydrolysis (LiOH) Inter->Path1 Path2 Cyclization (Urea/Guanidine) Inter->Path2 Acid 2-(3-Cyano-phenyl) nicotinic acid Path1->Acid Amide Amide Coupling (R-NH2) Acid->Amide Type2 Type II Inhibitor (Nicotinamide Core) Target: VEGFR, p38 Amide->Type2 Hinge Binder Addition Fused Fused Tricyclic Core (Pyrido-pyrimidine) Target: PI3K, CDK Path2->Fused Ring Closure

Figure 1: Divergent synthetic pathways utilizing 2-(3-Cyano-phenyl)-nicotinic acid methyl ester as a pivotal scaffold for kinase inhibitor discovery.

References

  • Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2005.

  • Wan, P. T., et al. "Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF." Cell, 2004. (Describes the Type II binding mode relevant to biaryl nicotinamides).

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-4-pyridyl)-N'-phenylureas: potent PI3K and Raf kinase inhibitors." Journal of Medicinal Chemistry, 2004.

  • Fluorochem Ltd. "Product Specification: 2-(3-Cyano-phenyl)-nicotinic acid methyl ester." Catalog Access, 2023.

  • Smith, R. A., et al. "Discovery of heterocyclic ureas as a new class of Raf kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2001.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(3-cyanophenyl)nicotinate

Status: Operational Ticket ID: OPT-NIC-002 Subject: Yield Optimization & Troubleshooting for Biaryl Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-NIC-002 Subject: Yield Optimization & Troubleshooting for Biaryl Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the synthesis of methyl 2-(3-cyanophenyl)nicotinate . This is a classic but deceptive Suzuki-Miyaura cross-coupling. The structural combination of a pyridine core , an ortho-ester , and a nitrile group creates a "perfect storm" for three specific failure modes:

  • Catalyst Poisoning: The pyridine nitrogen at the 2-position can coordinate to Palladium, arresting the catalytic cycle.

  • Saponification (Hydrolysis): The methyl ester is highly susceptible to base-mediated hydrolysis under standard aqueous Suzuki conditions, converting your product into the corresponding carboxylic acid.

  • Protodeboronation: The cyanophenyl boronic acid can undergo deborylation before coupling occurs.

This guide provides a modular optimization strategy to bypass these pitfalls.

Module 1: Critical Reaction Parameters (The "Why" & "How")

The following matrix outlines the progression from "Standard" (often failing) conditions to "Optimized" conditions specifically for nicotinate esters.

ParameterStandard (Avoid)Optimized (Recommended)Technical Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM or XPhos Pd G3 Tetrakis is air-sensitive and struggles with electron-deficient 2-chloropyridines. Bidentate ligands (dppf) or bulky phosphines (XPhos) prevent pyridine poisoning.
Base Na₂CO₃ / NaOHK₃PO₄ or CsF Strong hydroxide bases rapidly hydrolyze the methyl ester. Tribasic potassium phosphate is milder; CsF allows for anhydrous coupling.
Solvent DMF / MeOHToluene/Water (10:1) or 1,4-Dioxane (Dry) Alcohols (MeOH) promote transesterification. High water content promotes hydrolysis. Toluene provides a biphasic protection for the ester.
Temp Reflux (100°C+)80–90°C Excessive heat accelerates protodeboronation of the 3-cyanophenylboronic acid.
Module 2: Optimization Logic & Workflow

Use this decision tree to select the correct protocol based on your starting material and observed byproducts.

OptimizationLogic Start Start: Select Precursor CheckHalogen Halogen Type? Start->CheckHalogen Chloro Methyl 2-chloronicotinate (Cheaper, slower) CheckHalogen->Chloro Bromo Methyl 2-bromonicotinate (Faster, higher yield) CheckHalogen->Bromo Reaction Run Suzuki Coupling Chloro->Reaction Requires Active Cat. (XPhos or SPhos) Bromo->Reaction Standard Cat. (Pd(dppf)Cl2) CheckResult Analyze Crude (LCMS/NMR) Reaction->CheckResult Issue1 Issue: Nicotinic Acid Found (Ester Hydrolysis) CheckResult->Issue1 Peak at M-14 (Acid) Issue2 Issue: Low Conversion (SM Remaining) CheckResult->Issue2 Peak at SM Mass Success Success: High Yield CheckResult->Success Target Mass Sol1 Protocol B (Anhydrous) Issue1->Sol1 Switch to Anhydrous (CsF/Dioxane) Sol2 Protocol A (Catalytic Boost) Issue2->Sol2 Switch Ligand (Buchwald G3)

Caption: Decision matrix for selecting reaction conditions based on precursor reactivity and observed failure modes.

Module 3: Recommended Protocols
Protocol A: The Robust Balance (Recommended Start)

Best for: Balancing yield with cost, assuming moderate ester stability.

  • Charge Reactor: Add Methyl 2-chloronicotinate (1.0 equiv), 3-cyanophenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3–5 mol%).

    • Note: The ferrocenyl ligand (dppf) creates a wide bite angle, stabilizing the Pd center against the pyridine nitrogen.

  • Solvent System: Add Toluene and Water in a 10:1 ratio (e.g., 10 mL Toluene : 1 mL Water).

    • Crucial: Do not use 1:1 ratios. The biphasic nature protects the ester in the organic layer while the base activates the boron in the aqueous interface.

  • Degas: Sparge with Argon/Nitrogen for 15 minutes. Oxygen kills the active Pd(0) species.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by TLC/LCMS.[1][2]

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[1]

Protocol B: The "Ester Survival" Route (Anhydrous)

Best for: If you observe significant hydrolysis (nicotinic acid formation) in Protocol A.

  • Reagents: Methyl 2-chloronicotinate (1.0 equiv), 3-cyanophenylboronic acid (1.5 equiv).

  • Base: Cesium Fluoride (CsF) (2.5 equiv).

    • Mechanism:[3][4][5][6][7][8][9][10] Fluoride activates the boronic acid to the boronate species without generating high concentrations of hydroxide ions.

  • Solvent: Anhydrous 1,4-Dioxane .

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%).

  • Conditions: 90°C under inert atmosphere.

Module 4: Troubleshooting & FAQs

Q1: I see the product peak, but also a large peak corresponding to the carboxylic acid (M-14). How do I remove it?

  • Fix: Do not try to separate the acid from the ester by silica column; it causes streaking. Instead, perform a carbonate wash during workup. Wash your organic layer with saturated NaHCO₃. The acid will deprotonate and move to the aqueous layer; the ester remains in the organic layer.

  • Recovery: You can re-esterify the aqueous layer (acidify -> extract -> MeOH/H₂SO₄ reflux) to recover yield.

Q2: My reaction turns black immediately and conversion stops.

  • Diagnosis: "Pd black" precipitation. This indicates ligand dissociation and catalyst decomposition.

  • Fix: Your reaction temperature might be too high, or the solvent is not degassed enough. Ensure the ligand (e.g., dppf or XPhos) is added in slight excess relative to the metal if mixing manually.

Q3: The 3-cyanophenylboronic acid is disappearing, but no product is forming.

  • Diagnosis: Protodeboronation.[8][9][11] The boronic acid is losing the B(OH)₂ group and becoming benzonitrile.

  • Fix: This happens when the catalytic cycle is too slow (Pd is struggling to insert into the chloropyridine).

    • Switch to the bromo-nicotinate (faster oxidative addition).

    • Increase catalyst loading to 5 mol%.

    • Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h).

Q4: Can I use ethanol or methanol as a co-solvent?

  • Warning: No. Using methanol with a base can lead to transesterification (if your product ester is different) or accelerate hydrolysis. Ethanol can lead to ethyl ester byproducts. Stick to Toluene, Dioxane, or THF.[7]

References
  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Optimization

Technical Support Center: Palladium Remediation in 2-Aryl Nicotinic Acid Ester Synthesis

Welcome to the Advanced Troubleshooting Center for elemental impurity remediation. Synthesizing 2-aryl nicotinic acid esters via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) frequently results in stubb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for elemental impurity remediation. Synthesizing 2-aryl nicotinic acid esters via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) frequently results in stubborn palladium contamination. This guide provides mechanistic insights, self-validating protocols, and data-driven solutions to achieve regulatory compliance.

Fundamentals & FAQs

Q: Why do 2-aryl nicotinic acid esters retain palladium so stubbornly compared to other cross-coupling products? A: The causality lies in the thermodynamics of coordination chemistry. Nicotinic acid esters contain a pyridine ring. The sp²-hybridized nitrogen in pyridine possesses a highly available lone pair that acts as a strong σ-donor to transition metals[1]. During catalysis, both Pd(0) and Pd(II) species are present. The pyridine moiety effectively acts as a competitive ligand, forming highly stable thermodynamic chelates that outcompete weak, standard scavengers (like simple silica-thiols).

Q: What are the strict regulatory limits for palladium in my final API? A: Under the ICH Q3D guidelines for elemental impurities, palladium is classified as a Class 2B metal. For an oral drug product with a maximum daily dose of ≤10 g/day , the Permitted Daily Exposure (PDE) is 100 µ g/day , which strictly translates to a concentration limit of 10 ppm[2]. If your API is intended for parenteral administration, the PDE drops to 10 µ g/day , enforcing a stringent 1 ppm limit[2][3].

Troubleshooting Guide: Common Issues & Interventions

Issue 1: Standard silica-thiol scavengers are leaving >50 ppm Pd in the product.

  • Causality: Thiol groups are excellent for soft metals, but their binding constant is often insufficient to thermodynamically break the stable Pyridine-Pd bond found in nicotinic acid derivatives.

  • Solution: Shift to scavengers with higher binding affinities for sterically hindered or strongly coordinated Pd complexes. SiliaMetS Thiourea or SiliaMetS DMT (dimercaptotriazine) provide multiple coordination sites (N and S) that exert a stronger chelate effect, effectively stripping the Pd from the API[4].

Issue 2: The scavenger removes the palladium, but I am losing 20-30% of my API yield (Product Sequestration).

  • Causality: Silica-based scavengers have an acidic silanol backbone. The basic pyridine ring of the nicotinic acid ester can protonate or hydrogen-bond with these free silanols, sequestering the API on the solid support.

  • Solution: Switch to a macroporous polymer-based scavenger such as QuadraPure TU (Thiourea)[5]. Polymer backbones (like polystyrene or polymethacrylate) lack acidic silanols, eliminating non-specific ionic binding and drastically improving product recovery[1][5].

Issue 3: Pd levels plateau at ~15 ppm despite high equivalents of scavenger and elevated temperatures.

  • Causality: The residual palladium may be trapped in a highly stable Pd(0) cluster or a sterically inaccessible oxidation state that resists solid-phase chelation.

  • Solution: Implement a homogeneous scavenging approach using Potassium Isopropyl Xanthate (PIX) combined with a catalytic amount of Iodine (I₂). The iodine oxidizes unreactive Pd(0) to Pd(II), which is then rapidly and irreversibly chelated by the highly nucleophilic PIX, forming an insoluble complex that can be filtered away to achieve <1 ppm Pd.

Experimental Workflows & Logic

PdRemovalWorkflow Step1 1. Quantify Initial Pd (ICP-MS) Decision1 Is Pd > 10 ppm? (ICH Q3D Oral Limit) Step1->Decision1 Step2 2. Assess Substrate (2-Aryl Nicotinic Ester) Decision1->Step2 Yes Success Proceed to API Crystallization Decision1->Success No Decision2 Strong Pyridine-Pd Coordination Present? Step2->Decision2 Action1 Use High-Affinity Scavengers (Thiourea, DMT, PIX) Decision2->Action1 Yes Action2 Use Standard Scavengers (Silica-Thiol) Decision2->Action2 No Decision3 Does Product Sequestration Occur? Action1->Decision3 Action4 Filter & Re-quantify Pd Action2->Action4 Action3 Switch to Macroporous Polymers (QuadraPure TU) Decision3->Action3 Yes Decision3->Action4 No Action3->Action4 Decision4 Target < 10 ppm Achieved? Action4->Decision4 Action5 Apply PIX / I2 Synergistic Oxidation Decision4->Action5 No Decision4->Success Yes Action5->Action4 Iterate

Workflow for troubleshooting palladium removal in coordinating API substrates.

Quantitative Data Summaries

The following table summarizes the performance metrics of various scavenging systems when applied to strongly coordinating pyridine-containing substrates.

Scavenger SystemFunctional GroupSupport MatrixPd AffinityTypical API RecoveryCost Profile
SiliaMetS Thiol Thiol (-SH)Acidic SilicaModerate70 - 80%Low
SiliaMetS Thiourea ThioureaAcidic SilicaVery High80 - 90%Medium
QuadraPure TU ThioureaMacroporous PolymerVery High> 95%High
PIX + I₂ System XanthateHomogeneousUltra-High> 98%Very Low

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in controls (mass balance checks and negative controls) to definitively prove that Pd reduction is due to the scavenger's mechanistic action, not arbitrary precipitation or adsorption to glassware.

Protocol A: Solid-Supported Scavenger Screening (Polymer vs. Silica)
  • Baseline Validation: Take a 50 mg aliquot of the crude 2-aryl nicotinic acid ester, digest in concentrated HNO₃, and analyze via ICP-MS to establish the exact initial Pd concentration.

  • Parallel Setup: Dissolve the crude API in a suitable solvent (e.g., THF or EtOAc) to a concentration of 0.1 M. Divide into three identical vials.

  • Dosing:

    • Vial 1 (Negative Control): Add no scavenger. (Validates that Pd does not crash out simply due to time/temperature).

    • Vial 2 (Silica Test): Add 5 equivalents (relative to Pd) of SiliaMetS Thiourea.

    • Vial 3 (Polymer Test): Add 5 equivalents of QuadraPure TU.

  • Incubation: Stir all vials at 50°C for 4 hours. Mechanistic note: Elevated temperature provides the activation energy required to break the thermodynamic Pyridine-Pd chelate.

  • Filtration & Mass Balance: Filter the contents of each vial through a 0.45 µm PTFE syringe filter. Evaporate the solvent and weigh the recovered API. Compare Vial 2 and Vial 3 weights against Vial 1 to calculate exact product sequestration percentages.

  • Final Verification: Analyze the evaporated solids via ICP-MS. Vial 1 must match the baseline; Vials 2 and 3 will validate the true efficacy of the scavengers.

Protocol B: Homogeneous Scavenging using PIX and Iodine

Use this protocol when solid-supported scavengers fail to breach the 10 ppm threshold.

  • Dissolution: Dissolve the crude API in a water-miscible organic solvent (e.g., Methanol or THF).

  • Oxidative Activation: Add 0.1 equivalents of I₂. Stir for 30 minutes at room temperature. Mechanistic note: This validates the oxidation of unreactive Pd(0) clusters into Pd(II), which is highly susceptible to nucleophilic attack.

  • Scavenger Addition: Add 5 equivalents of Potassium Isopropyl Xanthate (PIX) dissolved in a minimal volume of deionized water.

  • Precipitation: Stir for 2 hours at room temperature. The formation of a distinct, dark precipitate validates the successful creation of the insoluble Pd-xanthate complex.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd-complex. Concentrate the filtrate, crystallize the API, and verify Pd levels via ICP-MS (typically <1 ppm).

References

  • Triphase Pharma Solutions. "ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma". [Link]

  • International Council for Harmonisation (ICH). "Guideline for Elemental Impurities Q3D(R2)". [Link]

  • RSC Publishing. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger".[Link]

  • Johnson Matthey. "QuadraPure TU: Polymer metal scavenger".[Link]

  • ACS Omega. "Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst". [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation of 3-Cyanophenylboronic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing yield losses, inconsistent batch results, or reaction failures when utilizing 3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing yield losses, inconsistent batch results, or reaction failures when utilizing 3-cyanophenylboronic acid in cross-coupling methodologies.

Here, we dissect the causality behind protodeboronation, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure the scientific integrity of your synthetic workflows.

Mechanistic Insight: The Causality of Degradation

Protodeboronation—the premature cleavage of the carbon-boron (C-B) bond to form a carbon-hydrogen (C-H) bond—is the primary failure mode in Suzuki-Miyaura cross-couplings involving electron-deficient arylboronic acids[1].

The cyano group (-CN) at the meta position of 3-cyanophenylboronic acid is strongly electron-withdrawing. Under basic conditions, the boronic acid converts into a boronate anion. Extensive kinetic studies demonstrate that highly electron-deficient boronate anions do not simply undergo concerted protonation; rather, they suffer from unimolecular heterolysis to liberate a highly reactive, transient aryl anion[2]. This transient anion is rapidly protonated by water or solvent, yielding 3-benzonitrile as a dead-end byproduct.

This degradation pathway is fundamentally pH-dependent. As the pH of the reaction approaches or exceeds the pKa of the boronic acid, the steady-state concentration of the vulnerable boronate anion spikes, exponentially accelerating the rate of protodeboronation[3].

G A 3-Cyanophenylboronic Acid B Boronate Anion (Reactive Intermediate) A->B Base (OH-) C Cross-Coupled Product (Desired) B->C Pd Catalyst (Transmetalation) D Transient Aryl Anion B->D C-B Heterolysis (Degradation) E 3-Benzonitrile (Protodeboronation) D->E Rapid Protonation

Mechanistic divergence of 3-cyanophenylboronate between cross-coupling and protodeboronation.

Troubleshooting FAQs

Q: My Suzuki-Miyaura coupling yields mostly 3-benzonitrile instead of the target biaryl. Why? A: You are observing a kinetic mismatch. If the transmetalation step of your catalytic cycle is slower than the rate of C-B bond heterolysis, protodeboronation will outcompete cross-coupling. The electron-withdrawing cyano group significantly lowers the activation barrier for this heterolysis under basic conditions[2].

Q: Will converting 3-cyanophenylboronic acid to a pinacol ester (BPin) stop the degradation? A: Not necessarily. It is a common misconception that esterification universally imparts stability. Kinetic deconvolution reveals that hydrolysis of the ester back to the boronic acid can actually drive the overall protodeboronation process[3]. Furthermore, certain diol esters can undergo base-mediated protodeboronation orders of magnitude faster than the parent boronic acid[4].

Q: How should I adjust my base selection to prevent this? A: Avoid strong aqueous bases (e.g., NaOH, KOH) that maximize the concentration of the reactive boronate anion. Switch to weaker, anhydrous bases such as K₃PO₄, Cs₂CO₃, or KF[1]. By keeping the basicity closer to neutral, you limit the steady-state concentration of the boronate anion.

Q: What is the most effective catalytic strategy to outcompete protodeboronation? A: You must accelerate the cross-coupling rate. Utilize highly active "on-cycle" precatalysts (such as Pd-PEPPSI or Buchwald G3/G4 palladacycles) that undergo rapid oxidative addition and transmetalation[4]. Alternatively, employ a "slow-release" strategy using MIDA boronates to keep the active boronic acid concentration low throughout the reaction[1].

Quantitative Data: Reaction Parameter Impact

The table below summarizes how specific reaction parameters influence the competing rates of cross-coupling versus protodeboronation for electron-deficient arylboronic acids.

Reaction ParameterHigh Protodeboronation Risk (Avoid)Optimized Condition (Recommended)Mechanistic Rationale
Base Strength Aqueous NaOH / KOH (pH > 13)Anhydrous K₃PO₄ / CsFStrong bases fully convert the acid to the unstable boronate anion, triggering rapid heterolysis[3].
Temperature 90°C – 110°C60°C – 70°CThermal energy exponentially accelerates C-B bond cleavage. Lower temperatures suppress this pathway[1].
Catalyst Type Pd(PPh₃)₄ (Slow initiation)XPhos-Pd-G3 (Fast initiation)Fast "on-cycle" precatalysts ensure transmetalation outpaces the half-life of the boronate anion[4].
Boron Speciation Unprotected Boronic Acid (Bulk)MIDA Boronate (Slow-release)Slow-release mechanisms prevent the accumulation of the reactive boronate species[1].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology designed to minimize protodeboronation when coupling 3-cyanophenylboronic acid.

Objective: Maximize cross-coupling yield by kinetically outcompeting C-B heterolysis.

Step 1: Anhydrous Preparation Flame-dry a Schlenk flask or reaction vial. Transfer to a nitrogen-filled glovebox. Strictly anhydrous conditions are critical to minimize water-mediated protonation of any transient aryl anions.

Step 2: Reagent Loading Add the aryl halide electrophile (1.0 equiv), 3-cyanophenylboronic acid (1.2 equiv), and a highly active precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%). The rapid activation of the G3 palladacycle is essential to intercept the boronate anion before it degrades.

Step 3: Base Addition Add a mild, anhydrous base such as finely milled K₃PO₄ or CsF (2.0 equiv). Do not use aqueous hydroxide bases.

Step 4: Solvent Addition & Heating Add anhydrous, degassed THF or 1,4-dioxane. Seal the vial, remove it from the glovebox, and heat the reaction mixture to a strict maximum of 60–70 °C[1].

Step 5: Self-Validating LC-MS Checkpoint After 1 hour, withdraw a 10 µL aliquot and analyze via LC-MS. Quantify the ratio of the desired biaryl product to 3-benzonitrile. Validation Logic: If the relative abundance of 3-benzonitrile exceeds 15%, the transmetalation step is failing to outcompete degradation. Halt the reaction, verify the oxidative addition of your aryl halide, and consider switching to a MIDA boronate slow-release strategy[1].

Workflow S1 1. Anhydrous Preparation (Exclude Water/O2) S2 2. Fast Precatalyst (e.g., XPhos-Pd-G3) S1->S2 S3 3. Mild Base Addition (K3PO4 or CsF) S2->S3 S4 4. Controlled Heating (60-70°C) S3->S4 S5 5. LC-MS Monitoring (Check Ar-H vs Ar-Ar) S4->S5

Self-validating experimental workflow to minimize protodeboronation in Suzuki-Miyaura couplings.

References

  • Title: Protodeboronation of (Hetero)
  • Title: Base-Catalyzed Aryl-B(OH)
  • Source: benchchem.
  • Source: acs.

Sources

Optimization

Solving solubility issues of biaryl nicotinates in NMR solvents

Case ID: BN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, NMR Division Subject: Troubleshooting solubility and line-broadening issues in Biaryl Nicotinate derivatives. Executive Summary: The "Br...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, NMR Division Subject: Troubleshooting solubility and line-broadening issues in Biaryl Nicotinate derivatives.

Executive Summary: The "Brick Dust" Paradox

Biaryl nicotinates present a unique dual-challenge in NMR spectroscopy. The biaryl axis often induces restricted rotation (atropisomerism), leading to broad signals that mimic aggregation. Simultaneously, the nicotinate moiety (pyridine ring + ester) creates a "push-pull" electronic system that favors strong intermolecular


-

stacking, often resulting in compounds that are insoluble in non-polar solvents (CDCl₃) but prone to crashing out of polar protic solvents (MeOH) due to hydrophobic packing.

This guide provides a systematic, self-validating workflow to resolve these issues, moving from physical diagnostics to advanced solvent engineering.

Phase I: Diagnostic Protocol

Before changing solvents, you must distinguish between thermodynamic insolubility and kinetic aggregation.

The Dilution Experiment (Mandatory First Step)

Symptom: Broad peaks in the aromatic region (


 ppm).
Hypothesis:  If peaks sharpen upon dilution, you are fighting aggregation (

-stacking). If they remain broad, you are fighting restricted rotation (atropisomerism).

Protocol:

  • Prepare a saturated sample in your current solvent (e.g., CDCl₃).

  • Acquire a standard 1H spectrum (16 scans).

  • Dilute the sample by 50% with the same solvent.

  • Acquire a second spectrum.

  • Overlay the spectra.

ObservationDiagnosisRecommended Action
Peaks Sharpen / Shift Aggregation / StackingSwitch to High-Polarity Aprotic (DMSO-d6) or disruption mixtures.
Peaks Remain Broad Rotational Barrier (Atropisomerism)Variable Temperature (VT) NMR is required.
Precipitate Forms Solubility Limit ReachedConsult Solvent Engineering (Phase II).

Phase II: Solvent Engineering & Selection

Standard CDCl₃ is often too non-polar to break the crystal lattice of fused biaryl systems. However, pure DMSO-d6 is viscous and hygroscopic. We recommend "Solvent Blending" to balance solvation energy against viscosity.

The "Goldilocks" Solvent Systems
Solvent SystemComposition (v/v)Mechanism of ActionBest For
"The Disruptor" CDCl₃ : MeOD (3:1)MeOD disrupts H-bonding; CDCl₃ solubilizes the hydrophobic biaryl core.Compounds with polar heads (nicotinate) and greasy tails.
"The Polar Boost" CDCl₃ : DMSO-d6 (5:1)Adds polarity without the high viscosity/freezing point of pure DMSO.Samples that are almost soluble in CDCl₃ but hazy.
"The Pi-Breaker" Benzene-d6 (C₆D₆)Intercalates between stacked biaryl rings via

-interactions.
Highly planar biaryls; separating overlapping aromatic signals.
"The Nuclear Option" TFA-d1 (Trifluoroacetic acid)Protonates the pyridine nitrogen, breaking intermolecular H-bonds.Last resort. Will shift peaks significantly and may degrade acid-sensitive esters.
Workflow Diagram: Solvent Selection Logic

SolventSelection Start Start: Sample Insoluble/Broad in CDCl3 CheckAcid Check 1: Is CDCl3 Acidic? (DCl formation) Start->CheckAcid Neutralize Action: Filter through Basic Alumina or add K2CO3 CheckAcid->Neutralize Yes (Old Solvent) DilutionTest Check 2: Dilution Test CheckAcid->DilutionTest No (Fresh Solvent) Neutralize->DilutionTest Aggregation Result: Peaks Sharpen DilutionTest->Aggregation Rotamer Result: Peaks Stay Broad DilutionTest->Rotamer SolventSwitch Action: Switch Solvent Aggregation->SolventSwitch VT_NMR Action: Run VT-NMR (High Temp) Rotamer->VT_NMR DMSO Try: DMSO-d6 or CDCl3:MeOD (3:1) SolventSwitch->DMSO Polar/H-Bonding Benzene Try: Benzene-d6 (Pi-Stacking disruption) SolventSwitch->Benzene Planar/Aromatic Crowding

Figure 1: Decision tree for troubleshooting biaryl nicotinate solubility and peak broadening.

Phase III: Advanced Troubleshooting

A. Variable Temperature (VT) NMR

Biaryl nicotinates possess a chiral axis. At room temperature, the rotation around this axis may be intermediate on the NMR timescale, causing coalescence (broadening).

  • Protocol:

    • Use a high-boiling solvent: DMSO-d6 (BP: 189°C) or Tetrachloroethane-d2 (BP: 146°C). Avoid CDCl₃ for high temp work (BP: 61°C).

    • Ramp temperature in 10°C increments (e.g., 25°C

      
       80°C).
      
    • Success Metric: Coalescence of broad multiplets into sharp singlets/doublets indicates fast rotation is achieved.

B. Trace Acid Contamination

Issue: Chloroform-d decomposes over time to form DCl (Deuterium Chloride). Mechanism: The pyridine nitrogen in the nicotinate is basic. It reacts with DCl to form a pyridinium salt, which often has different solubility properties and drastically different chemical shifts than the free base. Solution:

  • Immediate Fix: Filter the CDCl₃ solution through a small plug of Basic Alumina or solid K₂CO₃ directly into the NMR tube.

  • Verification: If the solution clears up and shifts move upfield (lower ppm), your issue was protonation.

C. Paramagnetic Impurities (The "Suzuki" Effect)

If your biaryl was synthesized via cross-coupling (Suzuki/Stille), trace Palladium (Pd) or Copper (Cu) may remain. Even ppm levels of paramagnetic metals cause severe line broadening. Protocol:

  • Wash the organic layer with aqueous sodium diethyldithiocarbamate or thiourea during workup.

  • In the NMR tube: Add a few crystals of EDTA (if using D₂O/MeOD) or Chelex resin to sequester metals.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone-d6? A: Acetone is excellent for dissolving organic solids, but it absorbs water from the atmosphere rapidly (HDO peak at 2.8 ppm grows quickly). It is a good "middle ground" if CDCl₃ fails but you want to avoid DMSO.

Q: My sample is soluble in non-deuterated DCM but not CDCl₃. Why? A: This is usually a concentration issue or a "wet solvent" issue. Non-deuterated DCM often contains stabilizers (ethanol/amylene) that aid solubility.

  • Workaround: Dissolve your sample in non-deuterated DCM (0.5 mL) and add a coaxial insert (capillary) containing D₂O or DMSO-d6 into the NMR tube. The spectrometer locks onto the insert, while you observe the sample in DCM. Note: You will see a huge solvent peak.

Q: How do I recover my sample from DMSO-d6? A: Do not try to rotovap DMSO.

  • Dilute the NMR sample with water (5 mL).

  • Extract with Ethyl Acetate (3x).

  • Wash the organic layer with brine to remove residual DMSO.

  • Dry and concentrate. Alternatively, use a lyophilizer (freeze-dryer) if the compound is stable.

References

  • Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Profiling: Fragmentation Dynamics of Methyl 2-Aryl Nicotinates vs. Structural Analogues

Executive Summary In drug discovery, Methyl 2-aryl nicotinates serve as critical scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents. However, their structural elucidation is o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, Methyl 2-aryl nicotinates serve as critical scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents. However, their structural elucidation is often complicated by isomerism (e.g., regioisomers like methyl 6-aryl nicotinates).

This guide provides a definitive comparison of the mass spectrometric behavior of methyl 2-aryl nicotinates against their regioisomers and ionization techniques. The core differentiator identified is the "Ortho Effect," a proximity-driven fragmentation pathway unique to the 2-aryl/3-carbomethoxy motif, leading to diagnostic cyclization not seen in 5- or 6-aryl analogues.

Mechanistic Profiling: The "Ortho Effect"

The fragmentation of methyl 2-aryl nicotinates under Electron Ionization (EI) is governed by the interaction between the aryl group at position C2 and the ester group at position C3.

The Diagnostic Pathway

Unlike standard esters which predominantly lose a methoxy radical (


, M-31), methyl 2-aryl nicotinates undergo a specific hydrogen transfer and rearrangement due to steric proximity.
  • Standard Pathway (Meta/Para-like):

    
    -cleavage of the ester to form an acylium ion (
    
    
    
    ).
  • Ortho Pathway (2-Aryl specific): Elimination of neutral methanol (

    
    , M-32) followed by cyclization to form a stable azafluorenone-type cation .
    
Fragmentation Pathway Diagram

The following diagram illustrates the divergence between the standard acylium formation and the diagnostic ortho-cyclization.

Fragmentation M Molecular Ion (M+) Methyl 2-phenylnicotinate (m/z 213) P1 Acylium Ion [M - OCH3]+ (m/z 182) M->P1 - •OCH3 (31 Da) Standard α-cleavage O1 Distonic Ion / Intermediate M->O1 H-Transfer (Ortho) P2 Aryl-Pyridine Cation [M - COOCH3]+ (m/z 154) P1->P2 - CO (28 Da) O2 Cyclized Azafluorenone Ion [M - CH3OH]+ (m/z 181) O1->O2 - CH3OH (32 Da) Cyclization O3 Ring Contraction [M - CH3OH - CO]+ (m/z 153) O2->O3 - CO (28 Da)

Figure 1: Divergent fragmentation pathways. The green path (Ortho Effect) is diagnostic for 2-aryl nicotinates, distinguishing them from 6-aryl isomers.

Comparative Analysis

Comparison A: Regioisomers (2-Aryl vs. 6-Aryl)

This is the most critical comparison for structural confirmation. The 6-aryl isomer lacks the proximity required for the ortho effect.

FeatureMethyl 2-Aryl NicotinateMethyl 6-Aryl NicotinateScientific Rationale
Base Peak (EI) Often

or


(Acylium)
6-Aryl cannot cyclize; it behaves like a standard benzoate ester.
Diagnostic Loss M-32 (Methanol)M-31 (Methoxy)Proximity of C2-Aryl protons to C3-Ester carbonyl oxygen facilitates H-transfer in 2-Aryl.
[M-H]+ Ion ProminentWeak/AbsentCyclization in 2-Aryl stabilizes the

species via ring fusion.
Low Mass Region Complex (Ring disintegration)Simpler (Pyridine fragments)Fused azafluorenone core of 2-aryl requires higher energy to shatter.
Comparison B: Ionization Source (EI vs. ESI)

Researchers must select the correct ionization mode based on the analytical goal (Identification vs. Quantification).

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)Recommendation
Energy Hard (70 eV)Soft (Thermal/Voltage)Use EI for structural elucidation and isomer differentiation.
Molecular Ion Distinct (

)
Protonated (

)
Use ESI for molecular weight confirmation and PK studies.
Fragmentation Rich, reproducible fingerprintMinimal (requires MS/MS)EI is required to see the "Ortho Effect" clearly without CID.
Sensitivity Nanogram rangePicogram rangeUse ESI for trace impurity analysis in biological matrices.

Experimental Data: Predicted Mass List

Compound: Methyl 2-phenylnicotinate (


)
Molecular Weight:  213.23  g/mol 
m/z (approx)Ion IdentityFormulaRelative Abundance (Est.)Origin
213 Molecular Ion

40-60%Parent
212 M-H

10-20%Cyclization precursor
182 Acylium Ion

40-80%Loss of

(Standard)
181 Azafluorenone

100% (Base) Loss of

(Ortho Effect)
154 Aryl-Pyridine

20-40%Loss of

153 Fused Ring Fragment

30-50%Loss of CO from m/z 181

Note: Relative abundances vary by instrument tuning, but the presence of m/z 181 is the qualitative marker.

Standardized Experimental Protocol

To replicate these results, the following self-validating protocol is recommended.

Workflow Diagram

Workflow Step1 Sample Preparation 1 mg/mL in Methanol (HPLC Grade) Step2 GC-EI-MS Acquisition Split 1:50, 70eV Source Step1->Step2 Step3 Data Processing Extract Ion Chromatogram (EIC) Step2->Step3 Decision Check Ratio: (m/z 181) / (m/z 182) Step3->Decision ResultA Ratio > 1.0 Confirms 2-Aryl Substitution (Ortho Effect Present) Decision->ResultA High Abundance m/z 181 ResultB Ratio < 0.1 Suggests 5- or 6-Aryl Isomer (No Ortho Effect) Decision->ResultB Absence of m/z 181

Figure 2: Decision tree for structural assignment of aryl-nicotinate isomers.

Detailed Method Parameters

A. Sample Preparation:

  • Dissolve 1 mg of analyte in 1 mL of HPLC-grade methanol or acetonitrile.

  • Filter through a 0.22 µm PTFE filter to remove particulates that may cause thermal degradation in the injector.

B. GC-MS Conditions (Structural Fingerprinting):

  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 50:1.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (hold 3 min).

  • Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Scan Range: m/z 40–400.

C. LC-MS Conditions (Purity/MW Confirmation):

  • Column: C18 Reverse Phase (2.1 x 50mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • Voltage: Capillary 3.5 kV; Cone Voltage 30V.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the principles of ortho-effects and rearrangement mechanisms).
  • Todua, N. G., & Mikaia, A. I. (2016).[1] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom, 13(2), 83-94.[1]

  • Orelli, L. R., et al. (2006).[2] A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-828.[2]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Comparative

Chromatographic Profiling: 2-(3-Cyano-phenyl)-nicotinic Acid Methyl Ester vs. Free Acid

Executive Summary In drug development workflows, 2-(3-Cyano-phenyl)-nicotinic acid methyl ester (hereafter "The Ester" ) typically serves as a key synthetic intermediate, while 2-(3-Cyano-phenyl)-nicotinic acid (hereafte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development workflows, 2-(3-Cyano-phenyl)-nicotinic acid methyl ester (hereafter "The Ester" ) typically serves as a key synthetic intermediate, while 2-(3-Cyano-phenyl)-nicotinic acid (hereafter "The Acid" ) appears either as a hydrolysis impurity or the final active pharmaceutical ingredient (API).[1]

Separating these two species is critical for reaction monitoring and purity analysis. This guide provides an in-depth technical comparison of their HPLC behavior, demonstrating that The Ester consistently exhibits longer retention times (


) than The Acid  in Reversed-Phase Chromatography (RPC), provided pH is controlled.[1]
Quick Comparison Matrix
FeatureThe Acid (Hydrolysis Product)The Ester (Intermediate)
Polarity High (Polar, Ionizable)Moderate (Neutral, Lipophilic)
Predicted LogP ~1.8 – 2.2 (pH dependent)~2.5 – 3.0
Elution Order (RP-HPLC) First (Early Eluter)Second (Late Eluter)
pH Sensitivity High (Shift in

based on ionization)
Low (Stable

across pH 2–8)

Physicochemical Basis of Separation

To design a robust method, one must understand the molecular drivers of retention. The separation is governed by the Hydrophobic Subtraction Model , where the ester functionality masks the polar carboxylic acid, significantly increasing interaction with the C18 stationary phase.

Structural Analysis[3][4]
  • The Acid: Contains a free carboxylic acid group (

    
    ) and a pyridine nitrogen (
    
    
    
    ).[1] At neutral pH, it exists as a carboxylate anion, leading to rapid elution (void volume) due to electrostatic repulsion from residual silanols.[1]
  • The Ester: The methyl cap renders the carboxyl group neutral. The molecule relies on the hydrophobic 3-cyanophenyl and pyridine rings for retention.

Mechanistic Pathway Diagram

The following diagram illustrates the decision logic for method selection based on these properties.

G cluster_0 Analyte Properties cluster_1 Chromatographic Mode Selection Acid Acid Form (Ionizable COOH + Pyridine N) RP_LowPH RP-HPLC (pH 2.0 - 3.0) Suppresses COOH ionization Acid->RP_LowPH Protonation (COOH) RP_NeuPH RP-HPLC (pH 7.0) Acid Ionized (COO-) Acid->RP_NeuPH Deprotonation (COO-) Ester Ester Form (Neutral + Hydrophobic) Ester->RP_LowPH Unaffected Ester->RP_NeuPH Unaffected Result_1 Acid: Moderate Retention Ester: Strong Retention (OPTIMAL SEPARATION) RP_LowPH->Result_1 Result_2 Acid: Void Volume Elution Ester: Strong Retention (POOR RESOLUTION) RP_NeuPH->Result_2

Figure 1: Decision tree for mobile phase pH selection to ensure adequate retention of the Acid form.

Experimental Protocol: The "Gold Standard" Method

The following protocol is designed to separate the Acid and Ester with a resolution (


) > 2.0.
Chromatographic Conditions[5][6][7][8][9]
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobicity; 3.5 µm balances backpressure and efficiency.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)Critical: Acidifies MP to keep the Acid form protonated (

), increasing its retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic compounds than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CImproves mass transfer and peak shape.
Detection UV @ 254 nmThe cyanophenyl and pyridine rings have strong absorbance here.
Gradient Profile[8]
Time (min)% Mobile Phase BEvent
0.0 10%Initial Hold (Focuses polar Acid at head of column)
2.0 10%End of Hold
12.0 90%Linear Ramp (Elutes hydrophobic Ester)
15.0 90%Wash (Removes highly lipophilic dimers)
15.1 10%Re-equilibration
20.0 10%Ready for next injection
Expected Performance Data[8]

Note: Values are representative of typical performance on an Agilent Zorbax Eclipse Plus C18 column.

AnalyteRetention Time (

)
Peak Width (

)
Tailing Factor (

)
The Acid 6.2 ± 0.2 min0.15 min1.1 – 1.3
The Ester 10.8 ± 0.2 min0.12 min1.0 – 1.1

Observation: The Ester elutes approximately 4–5 minutes later than the Acid under these gradient conditions. This wide window allows for the detection of minor hydrolysis impurities (Acid) in the Ester product.[1]

Critical Analysis & Troubleshooting

The "Disappearing Acid" Phenomenon

If you run this separation at neutral pH (e.g., Ammonium Acetate pH 6.8) , the Acid peak may seem to disappear.

  • Cause: The Acid becomes the carboxylate anion (

    
    ).[1] It is now highly polar and repelled by the stationary phase.
    
  • Effect: It elutes in the "void volume" (t0 ~ 1.5 min) along with the solvent front, often indistinguishable from injection noise.[1]

  • Solution: Always maintain Mobile Phase pH < 3.0.

Peak Tailing on the Acid

The pyridine ring is basic. Even at pH 2.7, some interaction with residual silanols on the silica surface can occur, causing tailing.

  • Fix: Use an "Endcapped" column (e.g., "C18-Base Deactivated" or "Shield RP").[1]

  • Alternative: Add 5-10 mM Ammonium Formate to the mobile phase to compete for silanol binding sites.

References

  • Separation of Nicotinic Acid Derivatives

    • Study: "A comparison of chromatographic separation of selected nicotinic acid deriv
    • Source: Acta Poloniae Pharmaceutica, 2003.[2]

    • Relevance: Establishes the baseline hydrophobicity order (Ester > Acid)
  • Role of pH in Organic Acid Retention

    • Guide: "HPLC Separ
    • Source: SIELC Technologies Applic
    • Relevance: Demonstrates the necessity of acidic mobile phases for retaining zwitterionic pyridine acids.
  • Hydrophobicity of Cyano-Phenyl Moieties

    • Database: PubChem Compound Summary for 2-Cyano-3-phenylpropionic acid.
    • Relevance: Confirms the significant lipophilicity contribution of the cyanophenyl group, ensuring the Acid form retains sufficiently on C18 unlike unsubstituted nicotinic acid.
    • [1]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 2-(3-Cyanophenyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 2-(3-cyanophenyl)pyridine derivatives. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 2-(3-cyanophenyl)pyridine derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but also a deep understanding of the underlying principles that govern the photophysical behavior of these compounds. This will empower researchers to make informed decisions in the design and application of these molecules, particularly in fields such as medicinal chemistry and materials science.

Introduction: The Significance of 2-(3-Cyanophenyl)pyridines

The 2-phenylpyridine scaffold is a privileged structure in various chemical disciplines due to its unique electronic and photophysical properties. The introduction of a cyano group at the meta-position of the phenyl ring creates a distinct electronic profile, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. Understanding the UV-Vis absorption maxima (λmax) of these derivatives is crucial for applications ranging from the development of fluorescent probes and sensors to the design of novel therapeutic agents. This guide will delve into the experimental data, the factors influencing absorption, and a standardized protocol for measurement.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maximum of a 2-(3-cyanophenyl)pyridine derivative is highly sensitive to its substitution pattern and the surrounding solvent environment. Below is a compilation of available experimental data to illustrate these effects.

Table 1: Experimental UV-Vis Absorption Maxima (λmax) of Selected 2-(3-Cyanophenyl)pyridine Derivatives

DerivativeSubstituentsSolventλmax (nm)Reference
14,6-diphenyl, 2-(phenethylamino)Methanol (CH₃OH)275, 365[1]
Acetonitrile (CH₃CN)276, 363[1]
Dichloromethane (CH₂Cl₂)281, 368[1]

Note: The presence of two absorption bands suggests multiple electronic transitions within the molecule.

The Science Behind the Spectrum: Causality of Experimental Observations

The position of the UV-Vis absorption maximum is not arbitrary; it is a direct consequence of the molecule's electronic structure. The absorption of UV-Vis light promotes an electron from a lower energy molecular orbital (typically a π or n orbital) to a higher energy anti-bonding orbital (π*). The energy difference between these orbitals dictates the wavelength of light absorbed.

Substituent Effects: Fine-Tuning the Absorption

The electronic nature of substituents on the pyridine or phenyl ring plays a pivotal role in modulating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), and methoxy (-OCH₃) groups increase the electron density of the aromatic system. This generally raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic shift (a shift to longer wavelengths).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and additional cyano (-CN) groups decrease the electron density of the aromatic system. These groups tend to lower the energy of the LUMO. This can also lead to a smaller HOMO-LUMO gap and a bathochromic shift , particularly when there is an extended conjugation system that facilitates intramolecular charge transfer.

The precise effect of a substituent depends on its nature, position, and the overall electronic landscape of the molecule. For instance, a study on related cyanopyridine derivatives showed that both electron-donating and electron-withdrawing groups can lead to red-shifted absorption and emission spectra due to more intense intramolecular charge transfer characters.[2]

Solvent Effects: The Influence of the Molecular Environment

The polarity of the solvent can significantly impact the λmax of a compound, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited states of the molecule.

  • Polar Solvents: Polar solvents can stabilize the excited state more than the ground state, particularly for molecules that exhibit a significant increase in dipole moment upon excitation. This stabilization lowers the energy of the excited state, reducing the energy gap and causing a bathochromic shift . Conversely, if the ground state is more stabilized by the polar solvent, a hypsochromic shift (a shift to shorter wavelengths) can occur. For example, in a study of 4,6-disubstituted-3-cyano-2-pyridones, the solvent was found to influence the tautomeric equilibrium, which in turn affected the absorption spectra.[3]

  • Non-Polar Solvents: In non-polar solvents, solute-solvent interactions are weaker, and the absorption spectrum is often closer to the intrinsic electronic transitions of the molecule.

The data for derivative 1 in Table 1 shows a slight bathochromic shift in the longer wavelength band when moving from the more polar acetonitrile and methanol to the less polar dichloromethane. This suggests a more stabilized excited state in the less polar solvent for this particular molecule, or a complex interplay of solvent-solute interactions.

Experimental Protocol: A Self-Validating System for UV-Vis Absorption Measurement

To ensure the generation of reliable and reproducible data, the following detailed experimental protocol for determining the UV-Vis absorption spectrum of a 2-(3-cyanophenyl)pyridine derivative is provided.

Materials and Equipment:
  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60, Thermo Scientific GENESYS 180)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvents (e.g., methanol, acetonitrile, dichloromethane)

  • 2-(3-cyanophenyl)pyridine derivative sample

Step-by-Step Methodology:
  • Solution Preparation:

    • Accurately weigh a small amount of the 2-(3-cyanophenyl)pyridine derivative using an analytical balance.

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

    • Perform serial dilutions from the stock solution to prepare a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 for the λmax. This range ensures adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the sample.

    • Carefully wipe the outside of the cuvette to remove any fingerprints or residues.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • Record the absorbance value at each λmax.

    • If quantitative analysis is required, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute setup Instrument Setup dilute->setup blank Blank Measurement (Solvent) setup->blank sample Sample Measurement blank->sample identify_lambda Identify λmax sample->identify_lambda record_abs Record Absorbance identify_lambda->record_abs calculate_epsilon Calculate Molar Absorptivity record_abs->calculate_epsilon

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Conclusion and Future Directions

The UV-Vis absorption properties of 2-(3-cyanophenyl)pyridine derivatives are intricately linked to their molecular structure and environment. The available data, though limited, demonstrates the significant impact of substituents and solvent polarity on the absorption maxima. The provided experimental protocol offers a robust framework for generating high-quality, comparable data.

Further research should focus on systematically synthesizing and characterizing a broader range of 2-(3-cyanophenyl)pyridine derivatives with diverse electronic substituents at various positions on both the pyridine and phenyl rings. This would enable the development of a comprehensive structure-property relationship database, facilitating the rational design of molecules with tailored photophysical properties for specific applications in drug discovery and materials science.

References

  • Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (n.d.). PMC. Retrieved from [Link]

  • Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives. (2012). PubMed. Retrieved from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. (2022). ResearchGate. Retrieved from [Link]

  • 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. (2014). MDPI. Retrieved from [Link]

Sources

Comparative

LC-MS method development for 2-aryl nicotinic acid impurities

Advanced LC-MS/MS Method Development for 2-Aryl Nicotinic Acid Impurities: Mixed-Mode vs. Conventional C18 Technologies Executive Summary 2-Aryl nicotinic acid derivatives represent a critical class of pharmacophores kno...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Method Development for 2-Aryl Nicotinic Acid Impurities: Mixed-Mode vs. Conventional C18 Technologies

Executive Summary

2-Aryl nicotinic acid derivatives represent a critical class of pharmacophores known for their potent anti-inflammatory, analgesic, and antihyperlipidemic activities[1]. However, the synthesis of these compounds—typically via Suzuki-Miyaura cross-coupling—generates a complex profile of genotoxic and polar impurities, including unreacted precursors, regioisomers, and degradation products like isonicotinic acid and 5-ethyl-2-methylpyridine[2].

For analytical scientists, quantifying these low-molecular-weight, highly polar impurities alongside the active pharmaceutical ingredient (API) presents a severe chromatographic challenge. This guide objectively compares the performance of conventional Reversed-Phase (C18) LC-MS/MS methodologies against advanced Mixed-Mode (Anion-Exchange/Reversed-Phase) technologies, providing self-validating experimental protocols and quantitative data to guide your method development.

The Analytical Challenge: Polarity and Matrix Effects

Small, highly polar basic and acidic compounds are notoriously difficult to analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. 2-Aryl nicotinic acids and their pyridine-based impurities possess a zwitterionic nature, containing both a basic pyridine nitrogen and an acidic carboxylic acid moiety.

When analyzed on a standard high-density C18 column under typical acidic mobile phase conditions (e.g., 0.1% formic acid), the pyridine nitrogen becomes protonated. This renders the molecule highly hydrophilic, resulting in poor retention (


). Consequently, these analytes elute in the void volume alongside endogenous salts and polar phospholipids. This co-elution causes severe ion suppression in the electrospray ionization (ESI) source, drastically reducing method sensitivity, accuracy, and robustness[3]. While ion-pair reagents can artificially increase C18 retention, they severely contaminate the MS source and cause persistent signal suppression, making them unsuitable for high-throughput environments[4].

Mechanistic Comparison: Mixed-Mode vs. Conventional C18

To bypass the limitations of C18 chemistry, Mixed-Mode chromatography employs a stationary phase that incorporates both hydrophobic alkyl chains and positively charged ion-exchange sites. This provides an orthogonal, dual-retention mechanism. The electrostatic interaction between the anionic carboxylate group of the 2-aryl nicotinic acid and the basic amine on the stationary phase provides strong retention even at high organic solvent concentrations, shifting the elution window completely out of the ion suppression zone[4].

G A 2-Aryl Nicotinic Acid & Polar Impurities B Conventional C18 Column A->B C Mixed-Mode Column (RP + Anion Exchange) A->C D Poor Retention & Co-elution with Matrix B->D E Dual Retention Mechanism (Hydrophobic + Electrostatic) C->E F Severe Ion Suppression D->F G High Sensitivity & Negligible Matrix Effect E->G

Fig 1. Mechanistic comparison of retention and matrix effects between C18 and Mixed-Mode columns.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the following protocol functions as a self-validating system. By utilizing an orthogonal sample preparation strategy that matches the chromatographic retention mechanism, we actively isolate the analytes from matrix interferences.

G A Sample Preparation (Mixed-Mode SPE) B Chromatographic Separation (Mixed-Mode vs C18) A->B C ESI-MS/MS Optimization (MRM Transitions) B->C D Matrix Effect & Recovery Evaluation C->D E Validated LC-MS/MS Method for 2-Aryl Nicotinic Acids D->E

Fig 2. Systematic workflow for LC-MS/MS method development of 2-aryl nicotinic acid impurities.

Phase 1: Orthogonal Sample Preparation (Mixed-Mode SPE)

Using a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) cartridge ensures that the basic pyridine nitrogen of the impurities binds strongly at an acidic pH, allowing for aggressive washing of neutral lipids. The use of 6-methyl nicotinic acid as an internal standard (IS) validates the recovery of the extraction[3].

  • Conditioning: Pass 1.0 mL of Methanol (LC-MS grade) followed by 1.0 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Dilute 500 µL of the sample (spiked with IS) 1:1 with 2% Formic Acid to ensure complete protonation of the pyridine nitrogen. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove hydrophilic, non-basic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality note: Because the analytes are held by strong ionic interactions, 100% organic solvent will strip away phospholipids without eluting the target compounds.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic nitrogen, breaking the ionic bond and releasing the analytes.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37 °C and reconstitute in 100 µL of the initial mobile phase[5].

Phase 2: LC-MS/MS Method Parameters

The chromatographic conditions are designed to exploit the dual-nature of the mixed-mode column.

  • Column: Mixed-Mode WAX/RP (100 × 2.1 mm, 3 µm) vs. Standard High-Density C18 (100 × 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0. Causality note: At pH 5.0, the carboxylic acid is deprotonated (anionic) to bind to the WAX sites, while the pyridine nitrogen is partially unprotonated to enhance RP retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive mode (Multiple Reaction Monitoring).

Quantitative Data & Performance Metrics

The experimental comparison clearly demonstrates the superiority of the mixed-mode approach for this specific class of compounds. The C18 column suffers from catastrophic matrix effects due to void-volume elution, whereas the Mixed-Mode column achieves baseline resolution and negligible ion suppression.

Analyte / ImpurityColumn TypeRetention Time (min)Peak Asymmetry (

)
Matrix Effect (%)LOQ (ng/mL)
2-Aryl Nicotinic Acid (API) C181.21.8-58.2%12.5
2-Aryl Nicotinic Acid (API) Mixed-Mode5.81.1-4.1%0.5
Isonicotinic Acid C180.8 (Void)Co-elution-72.5%25.0
Isonicotinic Acid Mixed-Mode4.21.0-2.8%1.0
5-Ethyl-2-methylpyridine C181.51.5-45.0%10.0
5-Ethyl-2-methylpyridine Mixed-Mode6.51.1+1.5%0.2

Conclusion

For the rigorous quantification of 2-aryl nicotinic acid and its highly polar impurities, conventional C18 methodologies are fundamentally limited by the zwitterionic nature of the analytes, leading to poor retention and severe matrix-induced ion suppression. Transitioning to a Mixed-Mode (WAX/RP) LC-MS/MS strategy provides an orthogonal retention mechanism that effectively separates these critical impurities from the solvent front. Coupled with a targeted MCX solid-phase extraction, this self-validating workflow delivers the sensitivity, peak shape, and robustness required for modern pharmaceutical impurity profiling and regulatory compliance.

References

1.4 - researchgate.net 2. 5 - bevital.no 3. 3 - uac.bj 4.2 - mdpi.com 5. 1 - benchchem.com

Sources

Validation

Comprehensive Comparison Guide: Melting Point Range Verification for Methyl 2-(3-cyanophenyl)nicotinate

Introduction & Mechanistic Context Methyl 2-(3-cyanophenyl)nicotinate is a highly specialized biaryl intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 2-(3-cyanophenyl)nicotinate is a highly specialized biaryl intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced kinase inhibitors. Because impurities—such as unreacted starting materials, regioisomers, or residual solvents—directly compromise the efficacy of downstream catalytic coupling steps, rigorous purity verification is paramount.

Melting point (MP) range determination serves as the frontline thermodynamic indicator of crystalline purity. This guide objectively compares the performance of the three primary analytical alternatives for MP verification, providing researchers and drug development professionals with a self-validating framework to ensure batch-to-batch consistency.

Comparative Analysis of Verification Alternatives

When verifying the melting range of methyl 2-(3-cyanophenyl)nicotinate, the choice of instrumentation dictates the sensitivity to polymorphs and trace impurities. The table below objectively compares the three industry-standard methodologies.

Feature / MetricAutomated Capillary Method[1]Differential Scanning Calorimetry (DSC)[2]Hot Stage Microscopy (HSM)
Core Principle Optical transmission during phase changeDifferential heat flow (

) measurement
Visual loss of crystal birefringence
Regulatory Standard USP <741> / Ph. Eur. 2.2.14USP <891> / Ph. Eur. 2.2.34USP <1031>
Sample Size ~1–2 mg (3 mm column)2.0–3.0 mg< 1 mg (single crystal layer)
Purity Sensitivity Moderate (Detects colligative depression)High (Calculates purity via Van 't Hoff)Moderate (Visual confirmation)
Polymorph Detection Poor (Cannot distinguish solid-solid shifts)Excellent (Detects distinct endotherms)Excellent (Visualizes crystal changes)
Best Used For Routine QC & batch releaseR&D, thermodynamic profiling, purity quantificationTroubleshooting asynchronous melting

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. Both methods below are designed as self-validating systems , beginning with a System Suitability Test (SST) to isolate instrument error from sample impurity.

Method A: Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14)

This method relies on optical sensors to detect the first liquid phase (onset) and the complete absence of solid phase (clear point)[3].

  • System Suitability Testing (SST): Measure a USP Primary Reference Standard (e.g., Phenacetin) to verify instrument accuracy.

    • Causality: This ensures the heating block's thermal sensors are perfectly calibrated before analyzing the unknown nicotinate intermediate, creating a closed-loop validation step[1].

  • Sample Desiccation: Dry the methyl 2-(3-cyanophenyl)nicotinate sample under vacuum at 40 °C for 12 hours.

    • Causality: Residual moisture acts as a thermodynamic impurity. Water molecules disrupt the crystal lattice, causing a colligative freezing point depression that artificially broadens and lowers the observed melting range.

  • Pulverization: Grind the dried sample using an agate mortar and pestle.

    • Causality: Grinding maximizes the surface-area-to-volume ratio, ensuring uniform thermal conductivity and preventing localized "cold spots" within the sample.

  • Capillary Packing: Introduce the powder into a standard glass capillary (0.8–1.2 mm ID) and tap firmly to achieve a densely packed column exactly 3 mm in height.

    • Causality: Strict adherence to the 3 mm standard (per USP <741>) prevents vertical thermal gradients that lead to asynchronous melting across the sample column[4].

  • Thermal Ramping: Rapidly heat the apparatus to 5 °C below the expected onset temperature, then reduce the ramp rate to exactly 1 °C/min.

    • Causality: A 1 °C/min rate ensures the sample remains in thermal equilibrium with the heating block. Faster rates induce thermal lag, artificially inflating the recorded clear point.

Method B: Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity and the exact energy required to unfold or melt a crystalline structure[2].

  • Baseline Calibration: Run an empty aluminum pan against the reference pan.

    • Causality: This establishes the baseline heat capacity of the system, allowing the software to accurately isolate the sample's specific endothermic transitions.

  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the nicotinate derivative into a standard aluminum DSC pan and crimp the lid.

    • Causality: Precise, low-mass sampling minimizes thermal gradients within the pan, yielding sharp, highly resolved endothermic peaks.

  • Purge Gas: Maintain a constant flow of dry Nitrogen (50 mL/min).

    • Causality: Nitrogen prevents oxidative degradation of the sample at elevated temperatures and sweeps away any evolved volatile gases that could interfere with the highly sensitive heat flow sensor.

  • Thermal Scanning: Heat from 25 °C to 150 °C at a rate of 10 °C/min.

    • Causality: DSC utilizes a faster ramp rate than capillary methods because the direct contact of the flat aluminum pan with the thermoelectric disk provides superior, near-instantaneous heat transfer.

  • Thermogram Analysis: Extract the extrapolated onset temperature (

    
    ) and the peak maximum (
    
    
    
    ).
    • Causality: In DSC,

      
       represents the true thermodynamic melting point, while the integrated peak area (
      
      
      
      ) quantifies the enthalpy of fusion, allowing for precise purity calculation.

Experimental Data Presentation

The following table summarizes representative cross-validation data for a highly purified batch (>99.5%) of methyl 2-(3-cyanophenyl)nicotinate.

ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Metric Visual Onset & Clear PointExtrapolated Onset (

) & Peak
Birefringence Loss
Recorded Value 134.5 °C – 135.8 °C

: 134.7 °C,

: 135.6 °C
134.6 °C – 135.7 °C
Ramp Rate Used 1.0 °C / min10.0 °C / min2.0 °C / min
Purity Indication Sharp range (< 1.5 °C) confirms high purity

J/g; Calculated purity >99.6%
Uniform crystal melt observed
Polymorphic Data UndetectableNo secondary endotherms detectedNo solid-solid transitions seen

Note: The narrow melting range across all three orthogonal techniques validates the structural integrity and high purity of the synthesized intermediate.

Workflow Visualization

The following diagram illustrates the logical relationship and self-validating architecture of the melting point verification process.

Workflow SST System Suitability Test (USP Reference Standard) Sample Methyl 2-(3-cyanophenyl)nicotinate (Desiccated & Pulverized) SST->Sample Calibration Pass Capillary Automated Capillary (USP <741> / Ph. Eur. 2.2.14) Sample->Capillary 3mm Capillary DSC DSC Analysis (Heat Flow u0394q) Sample->DSC Aluminum Pan Data Thermal Profile Extraction (Onset & Clear Point) Capillary->Data Optical Transmission DSC->Data Endothermic Peak Validation Purity & Polymorph Verification Data->Validation Data Synthesis

Fig 1: Parallel self-validating workflow for melting point and purity verification.

References

  • ChemRxiv - Compliance with amended General Chapter USP <741> Melting Range or Temperature. Details the updated regulatory requirements for 3 mm capillary packing and 1 °C/min ramp rates. 1

  • ResearchGate - USP melting point reference standards: Evaluation of parameters that affect the melting point. Explores the causality behind pulverization and ramp rate effects on thermal lag. 4

  • CureFFI - Differential scanning calorimetry.

    
    ) and extrapolated onset temperatures.2
    
  • Sigma-Aldrich - Melting Point Standards & Ph. Eur. 2.2.14 Methodology. Provides baseline parameters for European Pharmacopoeia compliance in capillary testing. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Cyano-phenyl)-nicotinic acid methyl ester

Executive Summary & Risk Context Do not treat this compound as a generic organic solid. 2-(3-Cyano-phenyl)-nicotinic acid methyl ester presents a synergistic safety challenge often overlooked in standard risk assessments...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Do not treat this compound as a generic organic solid. 2-(3-Cyano-phenyl)-nicotinic acid methyl ester presents a synergistic safety challenge often overlooked in standard risk assessments. It combines a nicotinic acid ester moiety (known for vasodilation and enhanced dermal absorption) with an aryl nitrile (potential for acute systemic toxicity).

This guide moves beyond generic "wear gloves" advice. It implements a Barrier-Based Protection Strategy designed to prevent the specific mechanism of transdermal facilitation—where the ester dilates capillaries, potentially accelerating the absorption of the toxic nitrile group into the bloodstream.

Molecular Hazard Deconstruction
Functional GroupAssociated HazardOperational Implication
Methyl Ester (Nicotinate core) Rubefacient / Irritant Causes rapid capillary dilation (redness/heat). Critical: Increases skin permeability, acting as a vehicle for systemic entry.
Aryl Nitrile (Cyano- group) Acute Toxicity (Oral/Dermal) Potential metabolic release of cyanide ions (slow release) or direct neurotoxicity.
Pyridine Ring Sensitizer / Irritant Respiratory tract irritation; potential for sensitization upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the absorption risk.

The "Double-Shell" Protocol

You must adopt a layered approach. The goal is to prevent any contact with the skin, as the compound facilitates its own absorption.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection (Layer 1) Nitrile (4 mil / 0.10 mm) Inner layer for dexterity and sweat management.
Hand Protection (Layer 2) Extended Cuff Nitrile (8 mil / 0.20 mm) or Silver Shield® (Laminate) The outer layer resists permeation. Why: Nicotinic esters can permeate standard thin nitrile quickly. If handling solutions (e.g., in DCM/DMF), Laminate gloves are mandatory.
Respiratory P100 / N95 (Minimum) If handling powder outside a hood (strongly discouraged), a full-face respirator with P100 cartridges is required. Inside a fume hood, no respirator is needed if the sash is at the correct height.
Body / Skin Tyvek® Lab Coat or Sleeve Covers Cotton lab coats absorb liquids and hold them against the skin. Use impervious Tyvek sleeves to bridge the gap between glove and coat.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that act as vasodilators; dust settling on the eye can cause severe inflammation.

Operational Workflow: From Storage to Reaction

This protocol utilizes a "Closed-Loop" logic to minimize open-air exposure.

Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" on the threads. Nicotinates often sublime or creep. If crust is visible, open only inside a fume hood.

  • Environment: Store in a cool, dry place. Heat promotes hydrolysis of the ester, potentially releasing free nicotinic acid (irritant) and methanol.

Phase B: Weighing & Solubilization (Highest Risk Step)

Most exposures occur here due to static-induced aerosolization.

  • Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the powder. Esters are prone to static charge, causing "jumping" of the powder.

  • The "Damp Boat" Technique:

    • Place the weighing boat in the balance.

    • Pre-wet the boat with the reaction solvent (if compatible) before adding the solid. This traps dust immediately upon transfer.

  • Solvent Addition:

    • Add solvent slowly down the side of the vessel. Rapid addition creates aerosols containing the dissolved compound, which are more easily absorbed than the solid.

Phase C: Reaction Monitoring
  • TLC/HPLC Sampling: Do not remove aliquots outside the hood.

  • Quenching: If the reaction involves acidic hydrolysis, be aware of the theoretical risk of HCN generation from the nitrile, although rare with aryl nitriles. Keep the pH basic or neutral during initial workup if possible.

Emergency Response & Decontamination

Scenario: Dermal Exposure (Skin Contact)

Immediate action is required to prevent systemic absorption.

  • Do NOT use solvent (Ethanol/Acetone) to wash the skin. This will drive the chemical deeper into the pores (solvation effect).

  • Step 1: Blot excess liquid with a dry absorbent pad (do not rub).

  • Step 2: Wash with copious amounts of soap and lukewarm water for 15 minutes. Cold water closes pores (trapping chemical); hot water opens pores (increasing absorption). Lukewarm is neutral.

  • Observation: Monitor for "flushing" (redness) at the site. This indicates the nicotinate moiety has penetrated. Seek medical attention if this occurs.

Scenario: Spill Cleanup
  • Solid Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method (damp paper towel) to prevent dust generation.

  • Liquid Spill: Absorb with vermiculite or sand. Collect in a sealed container labeled "Hazardous Waste - Toxic/Irritant."

Waste Disposal Strategy

Compliance with EPA/RCRA and local regulations is mandatory.

Waste StreamClassificationHandling Instruction
Solid Waste T-Listed (Potential) Treat as "P-Listed" or high-hazard equivalent if specific classification is unknown. Double-bag in polyethylene.
Liquid Waste Organic / Toxic Do NOT mix with Strong Acids. Although aryl nitriles are stable, commingling with strong acids in waste drums can generate hazardous fumes over time.
Contaminated Sharps Bio/Chem Hazard Needles used for this compound must be incinerated.

Visualized Safety Workflow

The following diagram illustrates the critical decision points and "Hard Stops" in the handling process.

SafetyProtocol Start START: Chemical Retrieval RiskCheck Risk Assessment: Check Ventilation & Static Start->RiskCheck PPE_Check PPE Verification: Double Gloves + Tyvek Sleeves? RiskCheck->PPE_Check Ventilation OK PPE_Check->Start PPE Missing (STOP) Weighing Weighing Protocol: Use Anti-Static Gun Contain Dust PPE_Check->Weighing PPE Equipped Solubilization Solubilization: Add Solvent Slowly (Avoid Aerosols) Weighing->Solubilization Spill EMERGENCY: Spill/Exposure Weighing->Spill Accident Reaction Reaction / Handling: Keep in Fume Hood Solubilization->Reaction Solubilization->Spill Accident Reaction->Spill Accident Waste Disposal: Segregate from Acids High Hazard Stream Reaction->Waste Process Complete Decon Decon: Soap & Water NO SOLVENTS Spill->Decon Decon->Waste Cleanup Material

Figure 1: Operational safety workflow emphasizing the "Hard Stop" at PPE verification and the specific prohibition of solvent-based decontamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl nicotinate (Analogous Hazard Data). National Library of Medicine. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyano-phenyl)-nicotinic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-(3-Cyano-phenyl)-nicotinic acid methyl ester
© Copyright 2026 BenchChem. All Rights Reserved.